Dihydro Artemisinin Tetrahydrofuran Acetate-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves several steps, starting from artemisinin. The process typically includes the reduction of artemisinin to dihydroartemisinin, followed by the introduction of the tetrahydrofuran acetate group. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet the demand for high-quality research-grade compounds.
Chemical Reactions Analysis
Types of Reactions
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments to facilitate the reaction.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions typically involve an inert atmosphere and controlled temperatures.
Substitution: Common reagents include halides, alkoxides, and amines. Conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and specific temperatures to drive the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms with different functional groups.
Scientific Research Applications
Dihydro Artemisinin Tetrahydrofuran Acetate-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Dihydro Artemisinin Tetrahydrofuran Acetate-d3 involves the generation of reactive oxygen species (ROS) through the cleavage of its endoperoxide bridge. This leads to oxidative stress and damage to cellular components, particularly in parasitic organisms. The compound targets various molecular pathways, including those involved in apoptosis, cell cycle regulation, and immune response modulation.
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dihydroartemisinin and its derivatives are synthesized.
Dihydroartemisinin: The active metabolite of artemisinin and a precursor to Dihydro Artemisinin Tetrahydrofuran Acetate-d3.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for the treatment of severe malaria.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and potential efficacy in various applications compared to its parent compounds and other derivatives.
Properties
Molecular Formula |
C15H24O5 |
---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
[(3aS,4R,6aS,7R,10R,10aR)-8-hydroxy-4-methyl-7-(trideuteriomethyl)-2,3,3a,4,5,6,6a,7,8,10-decahydrofuro[3,2-i]isochromen-10-yl] acetate |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-12-9(2)13(17)20-14(19-10(3)16)15(12)11(8)6-7-18-15/h8-9,11-14,17H,4-7H2,1-3H3/t8-,9-,11+,12+,13?,14+,15-/m1/s1/i2D3 |
InChI Key |
MXTIBMLCXHSHGJ-MFQHHXGNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@@]2([C@H](OC1O)OC(=O)C)OCC3)C |
Canonical SMILES |
CC1CCC2C(C(OC(C23C1CCO3)OC(=O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.